molecular formula C17H13N3O2 B3330161 9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid CAS No. 67073-19-2

9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid

Cat. No.: B3330161
CAS No.: 67073-19-2
M. Wt: 291.3 g/mol
InChI Key: KOOSISQUDUHLSF-UHFFFAOYSA-N
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Description

9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]benzimidazoles . Imidazo[1,2-a]benzimidazoles (IB) are important synthetic targets and potentially biologically active compounds . They have been shown to possess various types of pharmacological activity, such as serotoninergic, antioxidant, antiaggregant, and hypoglycemic .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,9-disubstituted imidazo[1,2-a]benzimidazoles with phenyl- and alkylisothiocyanates . The reaction occurs at the heterocycle 3-position to form the corresponding carbamides and thiocarbamides . The structures of the products were confirmed by elemental analysis and PMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring fused with a benzimidazole ring . The compound contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it reacts with isocyanates and isothiocyanates at the heterocycle 3-position to form the corresponding carbamides and thiocarbamides . It also reacts as a typical aldehyde with acetophenones, hydroxylamine hydrochloride, and malononitrile .


Physical and Chemical Properties Analysis

The compound is characterized by high melting points . Its structures were confirmed by elemental analysis and PMR spectroscopy . More specific physical and chemical properties such as solubility, density, and molecular weight are not provided in the retrieved papers.

Future Directions

Considering the pharmacological activity of imidazo[1,2-a]benzimidazole derivatives, the synthesis of new compounds containing fragments of these compounds is highly promising . Future research could focus on exploring the biological activity of these compounds and their potential applications in drug development .

Properties

IUPAC Name

4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-19-12-9-5-6-10-13(12)20-15(16(21)22)14(18-17(19)20)11-7-3-2-4-8-11/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOSISQUDUHLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
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9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
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9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
Reactant of Route 4
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9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
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9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
Reactant of Route 6
9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid

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